molecular formula C21H14F3N5O2S B2560965 3-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1113121-12-2

3-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B2560965
CAS No.: 1113121-12-2
M. Wt: 457.43
InChI Key: OAKAYWSZUQGKGV-UHFFFAOYSA-N
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Description

3-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound that features a triazolopyridine core

Preparation Methods

The synthesis of 3-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps. The process begins with the preparation of the triazolopyridine core, followed by the introduction of the fluorophenyl and difluorophenyl groups. The final step involves the formation of the carbamoyl and sulfanyl linkages under controlled conditions. Industrial production methods may involve the use of automated synthesizers and high-throughput screening to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups using reagents like sodium methoxide.

    Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Scientific Research Applications

3-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying enzyme interactions and protein binding.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The fluorophenyl groups enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other triazolopyridine derivatives with varying substituents. For example:

  • 3-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
  • 3-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities

Properties

IUPAC Name

3-[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N5O2S/c22-13-2-1-3-14(8-13)26-20(31)12-4-7-18-27-28-21(29(18)10-12)32-11-19(30)25-15-5-6-16(23)17(24)9-15/h1-10H,11H2,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKAYWSZUQGKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CN3C(=NN=C3SCC(=O)NC4=CC(=C(C=C4)F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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